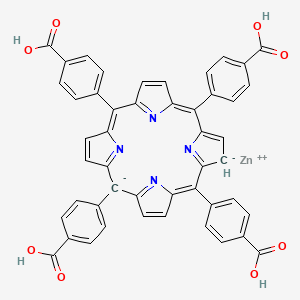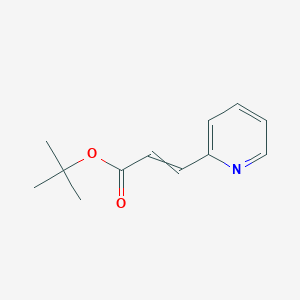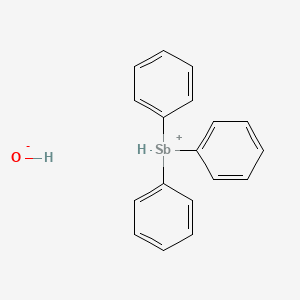
Triphenylstibanylium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylstibanylium hydroxide is an organoantimony compound with the chemical formula (C₆H₅)₃SbOH This compound is part of a broader class of organometallic compounds that contain antimony atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstibanylium hydroxide typically involves the reaction of triphenylstibine (Sb(C₆H₅)₃) with an oxidizing agent. One common method is the reaction of triphenylstibine with hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds as follows:
Sb(C₆H₅)₃+H₂O₂→(C₆H₅)₃SbOH+H₂O
This reaction is carried out under controlled conditions to ensure the complete conversion of triphenylstibine to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triphenylstibanylium hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to triphenylstibine under appropriate conditions.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for halide substitution.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Triphenylstibine.
Substitution: Triphenylstibanylium halides or alkoxides.
Scientific Research Applications
Triphenylstibanylium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenylstibanylium hydroxide involves its interaction with molecular targets through its hydroxide and phenyl groups. The compound can form coordination complexes with metal ions and other molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin hydroxide: An organotin compound with similar structural features but different chemical properties and applications.
Triphenylphosphine oxide: An organophosphorus compound with analogous structural characteristics but distinct reactivity and uses.
Uniqueness
Triphenylstibanylium hydroxide is unique due to the presence of antimony, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C18H17OSb |
|---|---|
Molecular Weight |
371.1 g/mol |
IUPAC Name |
triphenylstibanium;hydroxide |
InChI |
InChI=1S/3C6H5.H2O.Sb.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H2;;/q;;;;+1;/p-1 |
InChI Key |
VQHGBUONHCQZJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[SbH+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


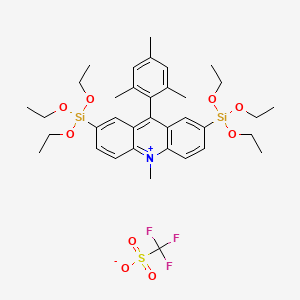
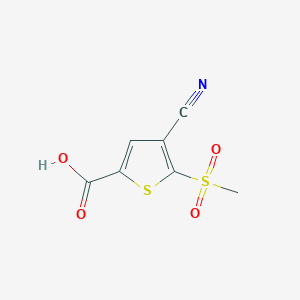
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)
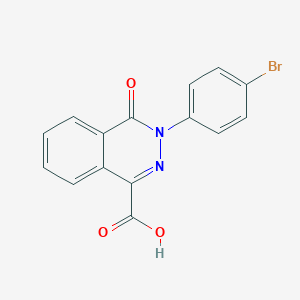
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
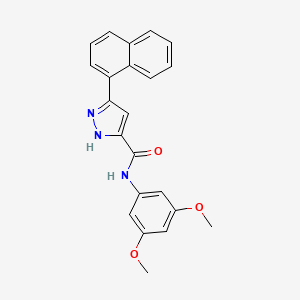
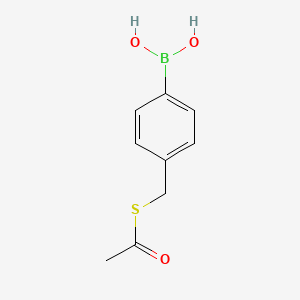
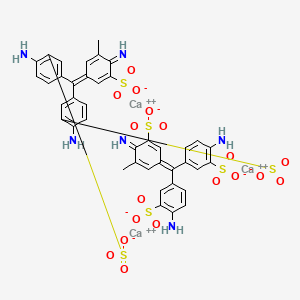
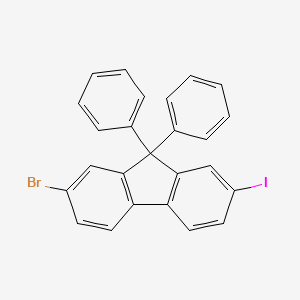
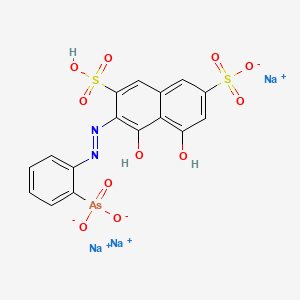
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
